molecular formula C16H18O3 B1677576 Mucidin CAS No. 52110-55-1

Mucidin

Cat. No.: B1677576
CAS No.: 52110-55-1
M. Wt: 258.31 g/mol
InChI Key: JSCQSBGXKRTPHZ-SYKZHUKTSA-N
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Description

. It belongs to the strobilurin family of bioactive metabolites, which are known for their potent antifungal properties. Mucidin has been commercialized under the name “mucidermin” for the treatment of skin infections .

Mechanism of Action

Target of Action

Mucidin, also known as Strobilurin A, primarily targets the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi . This complex plays a crucial role in cellular respiration, a process vital for energy production in cells.

Mode of Action

This compound acts as a potent inhibitor of the cytochrome bc1 complex . It binds to this complex and inhibits electron transfer, disrupting the normal respiration process of fungi . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively stopping the spread of fungal infections .

Biochemical Pathways

The inhibition of the cytochrome bc1 complex by this compound affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, which is essential for various cellular functions. The downstream effects include the inhibition of fungal growth and reproduction .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and reproduction. By disrupting the normal respiration process of fungi, this compound prevents the fungi from producing the energy they need to grow and reproduce . This makes this compound an effective antifungal agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of glucose has been shown to affect the action of this compound . Additionally, the compound’s action can be influenced by the specific characteristics of the environment in which the fungi live.

Biochemical Analysis

Biochemical Properties

Mucidin plays a crucial role in biochemical reactions by inhibiting the electron transport chain in mitochondriaBy binding to the Qo site of the cytochrome bc1 complex, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c, leading to the inhibition of ATP synthesis and subsequent cell death . This interaction is highly specific, and this compound does not affect other components of the electron transport chain, such as cytochrome b or cytochrome c oxidase .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In yeast cells, this compound has been shown to inhibit the growth of Saccharomyces cerevisiae by blocking mitochondrial respiration . This inhibition leads to a decrease in ATP production, which in turn affects various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . This compound-resistant mutants of Saccharomyces cerevisiae have been isolated and characterized, revealing that resistance is often due to mutations in mitochondrial genes encoding components of the cytochrome bc1 complex .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Qo site of the cytochrome bc1 complex in the mitochondrial inner membrane . This binding prevents the transfer of electrons from ubiquinol to cytochrome c, effectively halting the electron transport chain and ATP synthesis . The inhibition of ATP synthesis leads to a cascade of cellular events, including the activation of stress response pathways, changes in gene expression, and ultimately cell death . This compound’s specificity for the Qo site of the cytochrome bc1 complex is due to its unique chemical structure, which allows it to fit precisely into the binding pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under various conditions, but its efficacy can decrease over prolonged exposure due to degradation or the development of resistance . Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can lead to adaptive changes in cellular function, including alterations in mitochondrial structure and function . These changes can affect the overall metabolic state of the cell and its ability to respond to environmental stressors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit fungal growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to mitochondrial function and induction of oxidative stress . Studies in animal models have identified threshold doses at which this compound transitions from being an effective antifungal agent to a toxic compound . These findings highlight the importance of carefully controlling the dosage of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in inhibiting mitochondrial respiration . By targeting the cytochrome bc1 complex, this compound disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This disruption can affect various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . Additionally, this compound’s interaction with the cytochrome bc1 complex can influence the levels of key metabolites, such as NADH and FADH2, which are essential for cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target site in the mitochondrial inner membrane . This compound may also interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, this compound accumulates in the mitochondria, where it exerts its inhibitory effects on the cytochrome bc1 complex . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of transporters .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it targets the cytochrome bc1 complex . The compound’s lipophilic nature allows it to readily cross the mitochondrial membranes and accumulate in the inner membrane, where it binds to the Qo site of the cytochrome bc1 complex . This specific localization is crucial for this compound’s inhibitory effects on mitochondrial respiration and ATP synthesis . Additionally, this compound’s activity may be influenced by post-translational modifications or interactions with other mitochondrial proteins that affect its binding affinity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mucidin can be synthesized through a series of organic reactions involving the formation of a triene system. The synthetic route typically involves the use of a benzoate starter unit derived from phenylalanine via cinnamate . The process includes the formation of a linear tetraketide, followed by a key rearrangement involving an epoxide intermediate to form the β-methoxyacrylate moiety essential for its biological activity .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using the basidiomycete Oudemansiella mucida. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its crystalline form .

Chemical Reactions Analysis

Types of Reactions: Mucidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various strobilurin analogues with modified antifungal activities .

Scientific Research Applications

Comparison with Similar Compounds

  • Nystatin
  • Pimaricin
  • Myxothiazol
  • Fluconazole
  • Itaconic acid
  • Quercetin
  • Cinnamic acid
  • Rutin
  • Caffeic acid
  • Gallic acid
  • Apigenin
  • Rosmarinic acid

Mucidin continues to be a valuable compound in scientific research and industrial applications due to its potent antifungal properties and unique mechanism of action.

Properties

IUPAC Name

methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQSBGXKRTPHZ-SYKZHUKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C=C/C1=CC=CC=C1)/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025570
Record name Mucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52110-55-1
Record name Strobilurin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52110-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mucidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MUCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15143I0275
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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